1,3-ジメチル-6-ヒドラジノウラシル

概要

説明

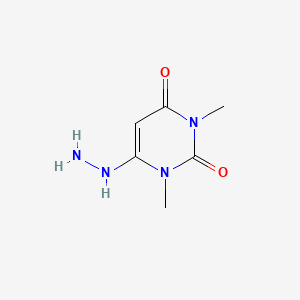

1,3-Dimethyl-6-hydrazinouracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of two methyl groups at positions 1 and 3, and a hydrazino group at position 6 on the uracil ring.

科学的研究の応用

1,3-Dimethyl-6-hydrazinouracil has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of potential antiviral and anticancer agents.

Materials Science:

Biological Studies: It is used in studies involving nucleic acid analogs and their interactions with biological systems.

作用機序

Target of Action

It’s worth noting that pyrazolopyrimidines, a class of compounds related to 1,3-dimethyl-6-hydrazinouracil, have been reported to have a wide range of biological activity .

Mode of Action

It’s synthesized by the reaction of 1,3-dimethyl-6-hydrazinouracils with various α,β-unsaturated compounds and α-ketoalkynes .

Biochemical Pathways

It’s known that pyrazolopyrimidines, a class of compounds related to 1,3-dimethyl-6-hydrazinouracil, can affect various biochemical pathways .

Result of Action

Related compounds have been reported to possess a wide range of biological activity .

生化学分析

Cellular Effects

It is not clear how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is not clear if there are any threshold effects observed in these studies, or any toxic or adverse effects at high doses .

Metabolic Pathways

It is not clear if it has any effects on metabolic flux or metabolite levels.

Transport and Distribution

It is not clear if it interacts with any transporters or binding proteins, or if it has any effects on its localization or accumulation .

Subcellular Localization

It is not clear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-6-hydrazinouracil can be synthesized through the reaction of 1,3-dimethyluracil with hydrazine hydrate. The reaction typically occurs under reflux conditions in ethanol, yielding the desired product in good yields . Another method involves the reaction of 1,3-dimethyluracil with hydrazine sulfate in the presence of a base such as sodium acetate .

Industrial Production Methods

While specific industrial production methods for 1,3-dimethyl-6-hydrazinouracil are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

化学反応の分析

Types of Reactions

1,3-Dimethyl-6-hydrazinouracil undergoes various chemical reactions, including:

Nucleophilic Addition: It can react with α,β-unsaturated carbonyl compounds to form pyrazolo[3,4-d]pyrimidines.

Cyclization: It can undergo cyclization reactions to form fused heterocyclic compounds such as pyrimido[4,5-c][1,2]diazepines.

Common Reagents and Conditions

Nucleophilic Addition: Typically involves α,β-unsaturated carbonyl compounds and is carried out in ethanol under reflux conditions.

Cyclization: Requires heating with appropriate reagents such as α-ketoalkynes in ethanol.

Major Products Formed

Pyrazolo[3,4-d]pyrimidines: Formed through nucleophilic addition reactions.

Pyrimido[4,5-c][1,2]diazepines: Formed through cyclization reactions.

類似化合物との比較

Similar Compounds

1,3-Dimethyluracil: Lacks the hydrazino group at position 6, making it less reactive in nucleophilic addition reactions.

6-Hydrazinouracil: Lacks the methyl groups at positions 1 and 3, which can affect its reactivity and biological activity.

Uniqueness

1,3-Dimethyl-6-hydrazinouracil is unique due to the presence of both methyl groups and the hydrazino group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its analogs .

生物活性

1,3-Dimethyl-6-hydrazinouracil is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, focusing on its antimicrobial, antiviral, and analgesic effects, along with synthetic methodologies and research findings.

Chemical Structure and Synthesis

1,3-Dimethyl-6-hydrazinouracil belongs to the class of pyrimidine derivatives. Its structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 166.19 g/mol

The synthesis of 1,3-dimethyl-6-hydrazinouracil typically involves the reaction of hydrazine with 1,3-dimethyluracil under acidic conditions. Various methods have been explored for its synthesis, including one-pot reactions that yield derivatives with enhanced biological activity.

Antimicrobial Activity

Research indicates that 1,3-dimethyl-6-hydrazinouracil exhibits antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, demonstrating inhibition zones comparable to standard antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Antiviral Activity

The antiviral potential of 1,3-dimethyl-6-hydrazinouracil has been documented in several studies. It has shown effectiveness against viruses such as:

- Influenza

- Herpes Simplex Virus (HSV)

The antiviral mechanism is believed to be linked to the inhibition of viral replication at the transcriptional level, thereby reducing viral load in infected cells.

Analgesic Activity

Recent patents have reported the analgesic activity of hydrazones derived from 1,3-dimethyl-6-hydrazinouracil. These derivatives have been shown to provide pain relief in animal models, suggesting potential applications in pain management therapies.

Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 1,3-dimethyl-6-hydrazinouracil was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antimicrobial activity.

Case Study 2: Antiviral Mechanism Exploration

A study conducted on Vero cells infected with HSV revealed that treatment with 1,3-dimethyl-6-hydrazinouracil significantly reduced viral titers by over 90% compared to untreated controls. This suggests that the compound may inhibit viral entry or replication within host cells.

特性

IUPAC Name |

6-hydrazinyl-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-9-4(8-7)3-5(11)10(2)6(9)12/h3,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJOVZZMDMNJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193078 | |

| Record name | Uracil, 1,3-dimethyl-6-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40012-14-4 | |

| Record name | Uracil, 1,3-dimethyl-6-hydrazino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040012144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40012-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uracil, 1,3-dimethyl-6-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,3-Dimethyl-6-hydrazinouracil a useful starting material in organic synthesis?

A: 1,3-Dimethyl-6-hydrazinouracil possesses a reactive hydrazine moiety that readily undergoes condensation reactions with various electrophiles. [, , ] This allows for the facile introduction of diverse substituents at the 6-position of the uracil ring, making it a valuable precursor for synthesizing a wide range of pyrimidine derivatives.

Q2: Can you provide examples of specific reactions that highlight the synthetic utility of 1,3-Dimethyl-6-hydrazinouracil?

A2: Certainly! Here are a few key examples:

- Formation of Hydrazones: 1,3-Dimethyl-6-hydrazinouracil readily reacts with aldehydes to form hydrazones. These hydrazones serve as valuable intermediates in the synthesis of more complex heterocyclic systems. []

- Synthesis of Pyrazolo[3,4-d]pyrimidines: This compound reacts with dimethylformamide dialkylacetals to yield 2-alkyl-substituted pyrazolo[3,4-d]pyrimidines. Furthermore, reactions with α-methylbenzylidenehydrazino derivatives of 1,3-dimethyl-6-hydrazinouracil and orthoesters lead to the formation of 2-vinylpyrazolo[3,4-d]pyrimidines. []

- Construction of Fused Heterocycles: 1,3-Dimethyl-6-hydrazinouracil acts as a precursor for the synthesis of complex fused heterocyclic systems. For example, it reacts with α,β-unsaturated compounds and α-ketoalkynes to generate 1H-pyrimido [4,5-c][1,2]diazepines and pyrazolo[3,4-d]pyrimidines, respectively. []

Q3: The research mentions the synthesis of pyrazolo[3,4-d]pyrimidines. What is the significance of these compounds?

A: Pyrazolo[3,4-d]pyrimidines represent an important class of heterocyclic compounds with diverse biological activities. They have garnered significant attention in medicinal chemistry due to their potential as antiviral, anticancer, and anti-inflammatory agents. [] The ability to synthesize them efficiently from 1,3-Dimethyl-6-hydrazinouracil makes this compound a valuable tool for developing novel therapeutics.

Q4: How does the structure of 1,3-Dimethyl-6-hydrazinouracil contribute to its reactivity?

A: The presence of both the electron-rich pyrimidine ring and the nucleophilic hydrazine group in 1,3-Dimethyl-6-hydrazinouracil contributes to its diverse reactivity. The hydrazine nitrogen readily attacks electrophilic centers, while the pyrimidine ring can undergo further functionalization, allowing for the construction of complex molecular architectures. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。